molecular formula C8H17ClFN B1485116 3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride CAS No. 2098114-63-5

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride

Cat. No.: B1485116
CAS No.: 2098114-63-5
M. Wt: 181.68 g/mol
InChI Key: OISCJKQBYDLAQO-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClFN It is a derivative of cyclopentylamine, where the cyclopentyl group is attached to a fluorinated propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentylamine and 2-fluoropropan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.

Scientific Research Applications

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog without the fluorinated propanamine backbone.

    2-Fluoropropan-1-amine: Lacks the cyclopentyl group but shares the fluorinated propanamine structure.

Uniqueness

3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride is unique due to the combination of the cyclopentyl and fluorinated propanamine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

3-cyclopentyl-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c9-8(6-10)5-7-3-1-2-4-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCJKQBYDLAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2-fluoropropan-1-amine hydrochloride
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